Cas no 2097968-47-1 (1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole)

1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fluorinated heterocyclic compound with a cyclopenta[c]pyrazole core structure. Its key features include the presence of a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The compound’s rigid bicyclic framework offers structural diversity for derivatization, enabling the development of novel bioactive molecules. Its synthetic versatility allows for modifications at the 1-methyl and 3-trifluoromethyl positions, facilitating tailored physicochemical properties. This scaffold is particularly useful in the design of enzyme inhibitors and receptor modulators due to its electron-withdrawing trifluoromethyl group, which can influence binding affinity and selectivity. The compound is typically handled under standard laboratory conditions for heterocyclic synthesis.
1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole structure
2097968-47-1 structure
Product Name:1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS No:2097968-47-1
MF:C8H9F3N2
MW:190.165672063828
CID:5723551
PubChem ID:90167781
Update Time:2025-10-15

1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Chemical and Physical Properties

Names and Identifiers

    • AKOS026725080
    • 1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
    • POZKXHFTVFBMLW-UHFFFAOYSA-N
    • SCHEMBL15730331
    • 2097968-47-1
    • starbld0041553
    • 1-methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
    • F2198-6679
    • Cyclopentapyrazole, 1,4,5,6-tetrahydro-1-methyl-3-(trifluoromethyl)-
    • 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
    • Inchi: 1S/C8H9F3N2/c1-13-6-4-2-3-5(6)7(12-13)8(9,10)11/h2-4H2,1H3
    • InChI Key: POZKXHFTVFBMLW-UHFFFAOYSA-N
    • SMILES: FC(C1C2CCCC=2N(C)N=1)(F)F

Computed Properties

  • Exact Mass: 190.07178278g/mol
  • Monoisotopic Mass: 190.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 197.5±35.0 °C(Predicted)
  • pka: 0.29±0.20(Predicted)

1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Pricemore >>

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Additional information on 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: A Comprehensive Overview

The compound with CAS No 2097968-47-1, known as 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrocyclopentapyrazoles, which are derivatives of pyrazole fused with a cyclopentane ring. The presence of a trifluoromethyl group and a methyl group introduces unique electronic and steric properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in drug discovery. Its structure allows for interactions with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. For instance, researchers have explored its role as a modulator of the serotonin receptor system, which is implicated in numerous neurological disorders such as depression and anxiety. The trifluoromethyl group plays a crucial role in enhancing the compound's lipophilicity and stability, thereby improving its bioavailability.

The synthesis of 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by ring expansion to form the cyclopentane ring and subsequent functionalization to introduce the methyl and trifluoromethyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.

In terms of physical properties, 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibits a melting point of approximately 120°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions and formulations.

From an environmental standpoint, studies have shown that 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has low toxicity to aquatic organisms when used at recommended concentrations. However, further research is needed to fully understand its long-term ecological impacts and degradation pathways.

In conclusion, 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole stands out as a versatile compound with promising applications in drug development and materials science. Its unique structure and favorable chemical properties continue to drive innovative research across multiple disciplines.

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